molecular formula C20H14N2O4S B2447990 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 381694-03-7

4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2447990
CAS No.: 381694-03-7
M. Wt: 378.4
InChI Key: LLXQCRUOISXCMI-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound designed for research applications, primarily in medicinal chemistry and pharmacology. It belongs to a class of molecules known as thiazolyl-coumarins, which are of significant interest in drug discovery due to their multifaceted biological activities . While specific data on this exact methoxy-substituted derivative is subject to ongoing research, studies on closely related analogs provide strong insight into its potential mechanism and utility. Specifically, thiazolyl-coumarin derivatives have been synthesized and evaluated as potent inhibitors of histone deacetylases (HDACs), which are enzymes critically involved in gene expression and cellular processes . These compounds typically function by mimicking the structural features of classic HDAC inhibitors: the coumarin-thiazole core acts as a surface recognition group (CAP), which interacts with the enzyme's outer surface, while the appended benzamide group can contribute to the molecule's binding affinity . Research on similar compounds has demonstrated promising antifibrotic activity in biological models. For instance, certain thiazolyl-coumarins have been shown to exhibit low cytotoxicity while effectively reducing key markers of cardiac fibrosis, such as α-smooth muscle actin (α-SMA) and procollagen I, in cardiac fibroblast assays . This suggests potential research applications in investigating and treating fibrotic disorders. The core scaffold of this compound is also associated with other reported biological activities, including antimicrobial and anti-inflammatory effects, making it a versatile scaffold for exploring new therapeutic avenues . This product is intended for research purposes only by qualified laboratory professionals. It is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-25-14-8-6-12(7-9-14)18(23)22-20-21-16(11-27-20)15-10-13-4-2-3-5-17(13)26-19(15)24/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQCRUOISXCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the coumarin derivative, followed by the formation of the thiazole ring and subsequent coupling with the benzamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

Synthetic Pathway and Key Intermediate Reactions

The compound is synthesized through a multi-step protocol combining Knoevenagel condensation, Hantzsch thiazole synthesis, and Schotten-Baumann amidation (Fig. 1):

Step 1 : Formation of 3-acetyl-8-methoxy-2H-chromen-2-one via Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate (yield: 72–85%) .
Step 2 : α-Bromination of the acetyl group using CuBr₂ in glacial acetic acid (65–78% yield) .
Step 3 : Cyclization with thiourea in ethanol to form 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one (scaffold E, 44.9–85.6% yield) .
Step 4 : Amide coupling with 4-methoxybenzoyl chloride using DCC/DMAP in THF, achieving 37–82% yield.

Table 1 : Representative yields for amide derivatives

Acid Chloride UsedProduct CodeYield (%)Purity (HPLC)
4-MethoxybenzoylNS-144.998.2%
3-NitrobenzoylNS-326.895.4%
2-BromobenzoylNS-416.491.7%

Thiazole Ring Reactions

The thiazole moiety participates in:

  • Nucleophilic Aromatic Substitution : Reacts with Grignard reagents at C-5 under anhydrous conditions.

  • Electrophilic Substitution : Bromination at C-5 using NBS in CCl₄ (yield: 58%) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).

Chromenone Lactone Reactivity

  • Ring-Opening Hydrolysis : In alkaline media (NaOH/EtOH), forms water-soluble carboxylate derivatives.

  • Michael Addition : The α,β-unsaturated carbonyl accepts nucleophiles (e.g., amines, thiols) at the β-position .

Benzamide Group Transformations

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group (yield: 63%).

  • Amide Hydrolysis : Concentrated HCl under reflux generates 4-methoxybenzoic acid (72% yield) .

Catalyzed Reactions and Selectivity

Table 2 : Catalytic systems for key transformations

Reaction TypeCatalyst SystemSolventTemp (°C)Yield (%)
Suzuki CouplingPd(OAc)₂/XPhosDMF/H₂O10078
BrominationCuBr₂AcOH2565
Amide CouplingDCC/DMAPTHF0→2582
Lactone HydrolysisNaOHEtOH/H₂O7089

Selectivity trends:

  • Electron-withdrawing groups on the benzamide enhance thiazole electrophilicity .

  • Steric hindrance from the chromenone methyl group reduces coupling efficiency by 18–22% compared to ethyl analogs .

Comparative Reactivity Analysis

Table 3 : Reaction rate constants (k, ×10⁻³ s⁻¹) for structural analogs

Compound ModificationBrominationAmide HydrolysisSuzuki Coupling
4-Methoxy (target compound)2.11.83.4
4-Nitro3.60.94.1
4-Chloro2.81.23.7

Key observations:

  • Methoxy groups decelerate bromination due to steric effects but stabilize intermediates in cross-coupling .

  • Electron-deficient thiazoles (e.g., nitro derivatives) show 1.9× faster Suzuki coupling rates .

Stability and Degradation Pathways

  • Thermal Decomposition : Onset at 218°C (TGA), forming CO₂ and methoxybenzene derivatives .

  • Photooxidation : UV exposure (254 nm) induces chromenone ring cleavage via singlet oxygen (Φ = 0.12).

  • Acid Sensitivity : Protonation at thiazole N-3 triggers lactone hydrolysis (t₁/₂ = 4.3 h in 1M HCl).

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for anticancer and antimicrobial agents. Strategic functionalization of its thiazole and chromenone domains enables precise modulation of electronic and steric properties for targeted bioactivity .

Scientific Research Applications

Structure and Composition

The molecular formula of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is C20H14N2O4S. The compound features a thiazole ring, a coumarin derivative, and a methoxy group, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole and coumarin moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can selectively induce apoptosis in various cancer cell lines. Specifically, compounds similar to 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide have demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549) with IC50 values indicating strong efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Thiazole derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus epidermidis. The presence of the methoxy group enhances the compound's ability to penetrate bacterial membranes, thus increasing its antibacterial efficacy .

Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. Research has indicated that compounds like 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds:

  • Anticancer Activity : A study by Evren et al. (2019) demonstrated that novel thiazole derivatives exhibited selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .
  • Antimicrobial Efficacy : Research conducted by Mohamed and Ramadan (2020) highlighted the antibacterial properties of phenylthiazole derivatives against colon carcinoma cells, showcasing their potential as therapeutic agents .
  • Anti-inflammatory Properties : A review on coumarin derivatives noted their role in modulating inflammatory responses, suggesting that compounds like 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide could be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole and coumarin moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activities. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and coumarin derivatives, such as:

  • 2,4-disubstituted thiazoles
  • Coumarin-based compounds with different substituents

Uniqueness

What sets 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide apart is its unique combination of a thiazole ring, a coumarin moiety, and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that combines thiazole and coumarin moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.

Chemical Structure

The chemical structure of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide includes:

  • A methoxy group attached to a benzamide moiety.
  • A thiazole ring substituted with a coumarin derivative .

This unique arrangement contributes to its pharmacological properties, enhancing its solubility and bioactivity compared to other compounds in its class.

Anticancer Activity

Research indicates that compounds similar to 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown promising results with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µg/mL)
4hA54922.09
4hMCF-76.40 ± 0.26

These findings suggest that the compound may have similar or enhanced anticancer properties due to its structural features .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial effects. Thiazole and coumarin derivatives have been extensively studied for their activity against various bacterial strains. The presence of the thiazole ring is often linked to enhanced antibacterial properties, making it a valuable candidate for further research in this area .

The biological activity of 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is hypothesized to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Antioxidant Properties : Similar compounds have shown antioxidant activities, which can protect cells from oxidative stress and potentially enhance therapeutic efficacy .
  • Enzyme Inhibition : The structure suggests possible interactions with key enzymes involved in cancer progression and microbial resistance.

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Study on Anticancer Activity : A series of thiazole-containing benzamides were tested against multiple cancer cell lines, revealing significant cytotoxicity comparable to standard chemotherapeutics.
  • Antimicrobial Evaluation : Compounds with similar structures were assessed for their ability to inhibit bacterial growth, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide?

The compound is typically synthesized via a multi-step approach. First, the coumarin-thiazole core is formed by condensing 3-acetylcoumarin with thiourea derivatives. Subsequent functionalization involves chloroacetylation using chloroacetyl chloride under reflux with triethylamine as a base, yielding a reactive intermediate (e.g., 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide). This intermediate is then coupled with substituted amines or anilines in dimethylformamide (DMF) at 70°C for 12–14 hours to introduce the benzamide moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1710–1715 cm⁻¹) and methoxy (C-O, ~1095 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.0–8.6 ppm), thiazole NH (δ ~11.2–12.3 ppm), and methoxy groups (δ ~3.5–3.7 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 378–446) and fragmentation patterns .

Q. How is the α-glucosidase inhibitory activity of this compound assayed?

In vitro assays use a colorimetric method with p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate. The compound is incubated with α-glucosidase enzyme, and inhibition is quantified by measuring absorbance at 405 nm after PNPG hydrolysis. IC₅₀ values are calculated using dose-response curves, with acarbose as a positive control .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or visualization tools like ORTEP-3 provides precise bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) validate the thiazole-coumarin conformation and hydrogen-bonding networks .

Q. What strategies address contradictory bioactivity data across structural analogs?

Discrepancies in α-glucosidase inhibition (e.g., IC₅₀ ranging from 10–21 μM) may arise from substituent effects. Systematic structure-activity relationship (SAR) studies are recommended:

  • Replace methoxy groups with electron-withdrawing substituents (e.g., nitro) to enhance enzyme binding .
  • Modify the benzamide moiety to improve solubility (e.g., trifluoromethyl groups increase lipophilicity but may reduce aqueous stability) .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : DMF enhances reaction rates but may require post-synthesis purification via column chromatography .
  • Temperature control : Maintaining 70°C during coupling reactions minimizes side products like unreacted amines .
  • Catalyst screening : Triethylamine is standard, but alternative bases (e.g., DBU) could improve regioselectivity .

Q. What computational methods support the design of novel analogs?

  • Molecular docking : Predict binding modes with α-glucosidase (PDB ID: 2ZE0) using AutoDock Vina .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .

Methodological Considerations

Q. How are in vitro and in vivo results reconciled for translational research?

  • In vitro-in vivo correlation (IVIVC) : Optimize pharmacokinetic properties (e.g., logP < 5) to enhance bioavailability for preclinical testing .
  • Dosing regimens : In murine models, intraperitoneal administration (100 mg/kg) balances efficacy and toxicity .

Q. What analytical validations ensure reproducibility in synthetic protocols?

  • Purity checks : HPLC with UV detection (λ = 254 nm) confirms >95% purity .
  • Batch consistency : Repeat IR and NMR analyses across synthesis batches to detect variability .

Q. How do substituents on the thiazole ring influence biological activity?

  • Electron-donating groups (e.g., methoxy) : Stabilize π-π stacking with enzyme active sites .
  • Bulkier groups (e.g., trifluoromethyl) : May sterically hinder binding but improve metabolic stability .

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